4,7-Dibromo-2-phenylbenzo[d]thiazole
Overview
Description
4,7-Dibromo-2-phenylbenzo[d]thiazole is a useful research compound. Its molecular formula is C13H7Br2NS and its molecular weight is 369.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer-based Fluorescence Sensors
4,7-Dibromo-2-phenylbenzo[d]thiazole has been used in the synthesis of thiazole-based conjugated polymers. These polymers exhibit bright green fluorescence and can act as 'turn-off' fluorescent quenching sensors for Hg2+ and Ag+ ions. This property makes them suitable for colorimetric sensing, allowing direct visual detection of these ions (Li et al., 2015).
Synthon in Drug Discovery
Thiazoles, including derivatives of this compound, are used as synthons in drug discovery. They can be used to introduce a bromodifluoromethyl group at the C4 position of the thiazole ring, which is useful in radiopharmaceutics and other medicinal chemistry applications (Colella et al., 2018).
Urease Enzyme Inhibition and Nitric Oxide Scavenging
This compound is used in the synthesis of benzothiazole derivatives, which demonstrate significant urease enzyme inhibition and nitric oxide scavenging activity. These properties are important for pharmaceutical applications (Gull et al., 2013).
Photophysical and Electrochemical Properties
This compound has been studied for its photophysical and electrochemical properties, particularly in the context of organic light-emitting diodes (OLEDs). The derivatives exhibit high fluorescent quantum yields and electron affinities, making them suitable for OLED applications (Neto et al., 2005).
Corrosion Inhibition
Thiazoles synthesized from this compound have been found to be effective corrosion inhibitors for copper in acidic environments. This application is significant in the field of materials science and engineering (Farahati et al., 2019).
Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. Certain derivatives have shown significant activity against cancer cell lines, making them potential candidates for cancer treatment (Liu et al., 2019).
Future Directions
Properties
IUPAC Name |
4,7-dibromo-2-phenyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2NS/c14-9-6-7-10(15)12-11(9)16-13(17-12)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDUECATKOOADC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3S2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301010 | |
Record name | 4,7-Dibromo-2-phenylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1588440-95-2 | |
Record name | 4,7-Dibromo-2-phenylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dibromo-2-phenylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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